molecular formula C11H16ClNO2 B2549159 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride CAS No. 124370-03-2

3-[(2-Phenylethyl)amino]propanoic acid hydrochloride

Cat. No.: B2549159
CAS No.: 124370-03-2
M. Wt: 229.7
InChI Key: ILGJQRDHILDTDJ-UHFFFAOYSA-N
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Description

3-[(2-Phenylethyl)amino]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7. The purity is usually 95%.
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Scientific Research Applications

Renewable Building Blocks for Materials Science

Phloretic acid (a closely related compound to 3-[(2-Phenylethyl)amino]propanoic acid hydrochloride) has been explored as a renewable building block in the synthesis of polybenzoxazine monomers, highlighting its potential for enhancing the properties of materials without the need for solvents or purification steps. The resulting materials show promising thermal and thermo-mechanical properties for a wide range of applications, emphasizing the sustainability aspect of using such compounds in materials science (Acerina Trejo-Machin et al., 2017).

Medical Applications through Polymer Modification

Radiation-induced hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, exhibit enhanced swelling properties and thermal stability. These modifications also impart significant antibacterial and antifungal activities to the polymers, indicating their potential use in medical applications, such as wound dressings or drug delivery systems (H. M. Aly & H. L. A. El-Mohdy, 2015).

Synthesis of Antimicrobial Agents

The antimicrobial activity of derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and similar compounds has been demonstrated against various bacterial and fungal species. These findings support the potential of such compounds in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Kristina Mickevičienė et al., 2015).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions, synthesized from compounds including 2-(3-(1-carboxy-2-phenylethyl)-1H-imidazol-3-ium-1-yl)-3-phenylpropanoate, have been identified as effective corrosion inhibitors for mild steel. These compounds offer a green alternative for protecting metals against corrosion, especially in harsh industrial environments (V. Srivastava et al., 2017).

Chiral Building Blocks in Organic Synthesis

The synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, utilizing microbial reductases highlights the importance of this compound and related compounds as intermediates in producing enantiomerically pure substances. These chiral alcohols are crucial for the pharmaceutical industry, particularly in the synthesis of antidepressant drugs (Y. Choi et al., 2010).

Properties

IUPAC Name

3-(2-phenylethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10;/h1-5,12H,6-9H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGJQRDHILDTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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